Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a chemical compound with the molecular formula C11H14O3 It is a derivative of tetrahydrobenzofuran, a bicyclic organic compound consisting of a benzene ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the Feist–Benary reaction, which is a condensation reaction between 1,3-dicarbonyl compounds and α-halo ketones in the presence of ammonium acetate in aqueous ethanol . This reaction produces substituted furans, and under modified conditions, it can yield dihydrofuran intermediates. The reaction conditions are typically mild, and the use of aqueous ethanol makes the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrobenzofuran-6-carboxylate can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the furan ring and exhibit different chemical and biological properties.
Indole derivatives: Indole compounds have a nitrogen atom in the ring structure and are known for their diverse biological activities.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKOLHFAZEHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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